![molecular formula C30H22N2O3 B12930451 4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid CAS No. 142988-21-4](/img/structure/B12930451.png)
4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features an imidazole ring, a biphenyl structure, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the condensation of benzil, an aromatic aldehyde, and ammonium acetate . The reaction is often carried out in the presence of a catalyst such as lactic acid at elevated temperatures (e.g., 160°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The process may also involve purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Formation of an alcohol from the formyl group.
Substitution: Introduction of various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. For example, its inhibitory activity against α-glucosidase is due to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of carbohydrates . The compound’s structure allows it to form stable interactions with the enzyme, leading to competitive inhibition.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenyl-imidazol-1,2,3-triazole hybrids: These compounds also feature an imidazole ring and have shown significant biological activity.
2,5-Disubstituted 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzenes: These compounds have been studied for their unique electrochemical properties.
Uniqueness
4’-((5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of a formyl group, a biphenyl structure, and a carboxylic acid group. This combination provides it with distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
142988-21-4 |
|---|---|
Fórmula molecular |
C30H22N2O3 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
2-[4-[(5-formyl-2,4-diphenylimidazol-1-yl)methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C30H22N2O3/c33-20-27-28(23-9-3-1-4-10-23)31-29(24-11-5-2-6-12-24)32(27)19-21-15-17-22(18-16-21)25-13-7-8-14-26(25)30(34)35/h1-18,20H,19H2,(H,34,35) |
Clave InChI |
QKCUDELKAFGGLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


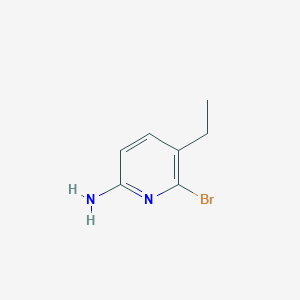
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
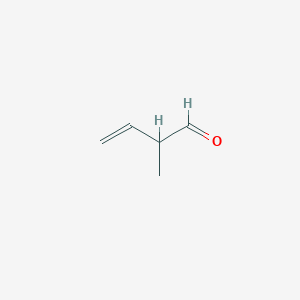
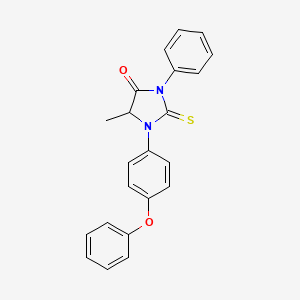
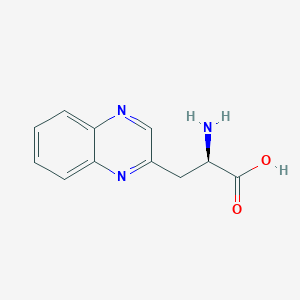
![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)

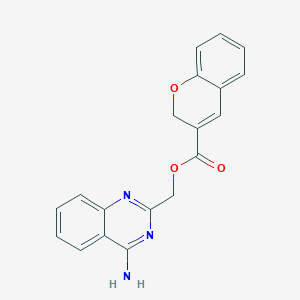
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
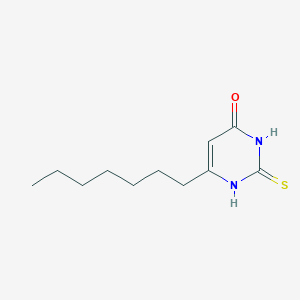
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)

